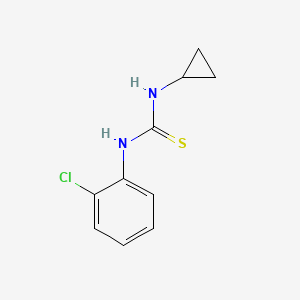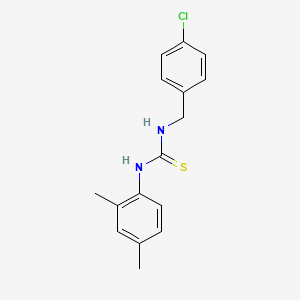
(2-bromo-4,5-dimethoxybenzyl)cycloheptylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-bromo-4,5-dimethoxybenzyl)cycloheptylamine, also known as BOHB, is a novel psychoactive compound that has gained interest in the scientific community due to its potential therapeutic applications. BOHB belongs to the family of phenethylamines and has a similar chemical structure to other psychoactive compounds such as mescaline and 2C-B.
Mécanisme D'action
(2-bromo-4,5-dimethoxybenzyl)cycloheptylamine acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood and cognition. (2-bromo-4,5-dimethoxybenzyl)cycloheptylamine has been shown to increase the release of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
(2-bromo-4,5-dimethoxybenzyl)cycloheptylamine has been shown to produce a range of effects on the central nervous system, including changes in mood, perception, and cognition. (2-bromo-4,5-dimethoxybenzyl)cycloheptylamine has also been shown to have anxiolytic and antidepressant effects in animal models. However, the exact biochemical and physiological effects of (2-bromo-4,5-dimethoxybenzyl)cycloheptylamine are still not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-bromo-4,5-dimethoxybenzyl)cycloheptylamine in lab experiments is its ability to selectively target serotonin receptors, which may help to elucidate the role of these receptors in various psychiatric disorders. However, one limitation of using (2-bromo-4,5-dimethoxybenzyl)cycloheptylamine is its potential for abuse and dependence, which may limit its use in clinical settings.
Orientations Futures
Future research on (2-bromo-4,5-dimethoxybenzyl)cycloheptylamine should focus on its potential therapeutic applications in the treatment of psychiatric disorders. Further research is also needed to better understand the biochemical and physiological effects of (2-bromo-4,5-dimethoxybenzyl)cycloheptylamine and its mechanism of action. Additionally, studies on the safety and toxicity of (2-bromo-4,5-dimethoxybenzyl)cycloheptylamine are needed to determine its potential for clinical use.
Méthodes De Synthèse
The synthesis of (2-bromo-4,5-dimethoxybenzyl)cycloheptylamine has been described in a recent publication by Shulgin and Carter. The synthesis involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with cycloheptylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by recrystallization to obtain pure (2-bromo-4,5-dimethoxybenzyl)cycloheptylamine.
Applications De Recherche Scientifique
(2-bromo-4,5-dimethoxybenzyl)cycloheptylamine has been shown to have potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). (2-bromo-4,5-dimethoxybenzyl)cycloheptylamine has also been studied for its potential use as a tool in neuroscience research due to its ability to modulate the activity of serotonin receptors in the brain.
Propriétés
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2/c1-19-15-9-12(14(17)10-16(15)20-2)11-18-13-7-5-3-4-6-8-13/h9-10,13,18H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPQBIITAKKENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC2CCCCCC2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4,5-dimethoxybenzyl)cycloheptanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5720108.png)



![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5720131.png)

![2-[2-(6-methyl-4-phenyl-2-quinazolinyl)carbonohydrazonoyl]benzonitrile](/img/structure/B5720145.png)
![2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B5720160.png)




![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5720201.png)
